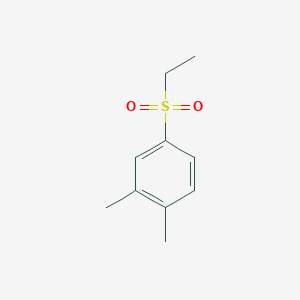

4-Ethylsulfonyl-1,2-dimethylbenzene

Description

Properties

IUPAC Name |

4-ethylsulfonyl-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-4-13(11,12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBOATFOHPLRMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylsulfonyl-1,2-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 1,2-dimethylbenzene (o-xylene) with ethylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Formation of the electrophile: Ethylsulfonyl chloride reacts with aluminum chloride to form a highly reactive ethylsulfonyl cation.

Electrophilic attack: The ethylsulfonyl cation attacks the benzene ring of 1,2-dimethylbenzene, leading to the formation of the sulfonylated product.

Workup: The reaction mixture is quenched with water, and the product is extracted and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethylsulfonyl-1,2-dimethylbenzene can undergo various types of chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the ethylsulfonyl group can yield ethylthiol derivatives.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Ethylthiol derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethylsulfonyl-1,2-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 4-Ethylsulfonyl-1,2-dimethylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethylsulfonyl group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. This deactivating effect is due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the intermediate carbocation formed during the reaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 4-Ethylsulfonyl-1,2-dimethylbenzene, highlighting substituent effects:

Physicochemical Properties

- Polarity and Solubility : The ethylsulfonyl group introduces strong polarity due to the sulfone (-SO₂-) moiety, likely enhancing solubility in polar solvents compared to hydrophobic analogs like 4-butoxy-1,2-dimethylbenzene . Nitro derivatives (e.g., 3-nitro- and 4-nitro-1,2-dimethylbenzene) also exhibit polarity but lack the sulfone’s electron-withdrawing strength .

- Thermal Stability: Nitro and sulfonyl groups generally increase melting points compared to alkyl or alkoxy substituents. For instance, 3,4-dimethylphenol melts at ~95°C due to hydrogen bonding , whereas 3,4-dimethylaniline (mp 49–51°C) has weaker intermolecular forces .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethylsulfonyl-1,2-dimethylbenzene, and how can reaction conditions be optimized?

- Methodological Answer :

- Sulfonation and Alkylation : Start with 1,2-dimethylbenzene (o-xylene) as the precursor. Perform sulfonation using concentrated sulfuric acid under controlled temperature (80–100°C) to introduce the sulfonic acid group at the para position. Follow with ethylation via nucleophilic substitution using ethyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC with a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in water, ethanol, DMSO, and hexane at 25°C. Quantify dissolved compound via UV-Vis spectroscopy at λ_max ≈ 260–280 nm (typical for aromatic sulfones) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min). Compare with analogs like diphenyl sulfone (decomposition >250°C) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation, inferred from structurally similar nitro- and bromo-dimethylbenzenes .

- Waste Disposal : Neutralize sulfonic acid byproducts with sodium bicarbonate before disposal. Avoid incineration due to possible sulfur oxide emissions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Modeling : Optimize molecular geometry using B3LYP/6-31G(d) basis set. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental data from sulfonated o-xylene derivatives .

- Reactivity Validation : Perform nitration (HNO₃/H₂SO₄) and monitor regioselectivity via ¹H NMR. Correlate with predicted electron density maps .

Q. What strategies resolve contradictions in reported bioactivity data for sulfone-containing aromatic compounds?

- Methodological Answer :

- Meta-Analysis : Aggregate data from studies on sulfone analogs (e.g., diphenyl sulfone) and normalize for variables like assay type (e.g., MIC vs. IC₅₀) and cell lines .

- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., varying alkyl chain length) and test antimicrobial activity using standardized broth microdilution (CLSI guidelines) .

Q. How can advanced spectroscopic techniques elucidate the electronic effects of the ethylsulfonyl group in this compound?

- Methodological Answer :

- ¹³C NMR Analysis : Compare chemical shifts of the aromatic carbons with o-xylene and 4-nitro-o-xylene. The sulfonyl group’s electron-withdrawing effect should deshield adjacent carbons .

- X-ray Crystallography : Resolve crystal structure to confirm substituent orientation and intermolecular interactions (e.g., sulfone-oxygen hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.